2-Methyl-4-oxooxolane-3-carbonitrile
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Overview
Description
2-Methyl-4-oxooxolane-3-carbonitrile is an organic compound with a unique structure that includes a five-membered ring containing oxygen and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxooxolane-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-3-oxobutanoic acid with cyanogen bromide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are easily recyclable can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-oxooxolane-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under acidic or basic conditions.
Major Products Formed
Oxidation: 2-Methyl-4-oxooxolane-3-carboxylic acid.
Reduction: 2-Methyl-4-oxooxolane-3-amine.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-oxooxolane-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-oxooxolane-3-carbonitrile involves its reactivity towards various nucleophiles and electrophiles. The nitrile group can participate in nucleophilic addition reactions, while the oxo group can undergo nucleophilic acyl substitution. These reactions can lead to the formation of a variety of products, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxooxolane-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
2-Methyl-4-oxooxolane-3-amine: Similar structure but with an amine group instead of a nitrile.
2-Methyl-4-oxooxolane-3-methanol: Similar structure but with a hydroxyl group instead of a nitrile.
Uniqueness
2-Methyl-4-oxooxolane-3-carbonitrile is unique due to the presence of both an oxo group and a nitrile group in a five-membered ring
Properties
Molecular Formula |
C6H7NO2 |
---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
2-methyl-4-oxooxolane-3-carbonitrile |
InChI |
InChI=1S/C6H7NO2/c1-4-5(2-7)6(8)3-9-4/h4-5H,3H2,1H3 |
InChI Key |
DENHYPDGHIOITM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)CO1)C#N |
Origin of Product |
United States |
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